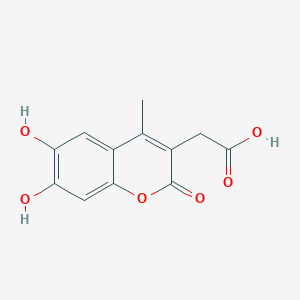

2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Descripción

(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a compound belonging to the coumarin family, known for its diverse biological and pharmacological properties. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with hydroxy and methyl groups.

Propiedades

IUPAC Name |

2-(6,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-5-6-2-8(13)9(14)4-10(6)18-12(17)7(5)3-11(15)16/h2,4,13-14H,3H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKELHZLAKMOKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585884 | |

| Record name | (6,7-Dihydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388119-13-9 | |

| Record name | (6,7-Dihydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the condensation of appropriate phenolic precursors with acetic acid derivatives. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate . The reaction is carried out in dry acetone at elevated temperatures.

Industrial Production Methods: Industrial production methods for coumarin derivatives often employ green chemistry principles, such as using environmentally friendly solvents and catalysts. The use of microwave-assisted synthesis and solvent-free conditions are also explored to enhance yield and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions: (6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve the use of alkyl halides and bases like potassium carbonate.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Coumarins, including 2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, have been studied for their potential in treating inflammatory diseases. Research indicates that this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study Example :

A study highlighted the effectiveness of coumarin derivatives in reducing inflammation markers in animal models of arthritis, suggesting a pathway for developing new anti-inflammatory drugs .

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. In vitro studies have demonstrated its ability to scavenge free radicals and protect cells from oxidative damage.

Research Findings :

Research has shown that at concentrations of 0.5 mM, the compound effectively scavenges hydrogen peroxide-induced oxidative stress in cell cultures . This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

Anticancer Effects

Coumarins have been recognized for their anticancer potential. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and disrupting cell cycle progression.

Case Study Example :

In a study involving extracts from fungi containing coumarin derivatives, significant cytotoxic effects were observed against human cervical carcinoma (HeLa) cells and other cancer lines . This highlights the potential of 2-(6,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid as a candidate for cancer therapy.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness varies depending on the type of microorganism and the concentration used.

Research Insights :

Studies have confirmed that coumarins possess intrinsic antimicrobial mechanisms that can be harnessed for developing new antibiotics or antifungal agents .

Comparative Data Table

Mecanismo De Acción

The biological activity of 2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxy groups can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparación Con Compuestos Similares

Esculetin (6,7-dihydroxycoumarin): Shares similar antioxidant and anti-inflammatory properties.

Ferulic acid: Known for its antioxidant and neuroprotective effects.

Uniqueness: (6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to its specific substitution pattern, which enhances its solubility and reactivity compared to other coumarin derivatives .

Actividad Biológica

2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, a member of the coumarin family, exhibits a variety of biological activities that make it a subject of interest in pharmacological research. This compound is characterized by its unique chemical structure which contributes to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.

The molecular formula of 2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is C13H12O6, with a molar mass of 264.23 g/mol. It features hydroxy groups that enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H12O6 |

| Molar Mass | 264.23 g/mol |

| CAS Number | 388119-13-9 |

| Hazard Class | Irritant |

Antioxidant Activity

The compound has demonstrated significant antioxidant properties , primarily attributed to its ability to scavenge free radicals. Studies show that at concentrations around 0.5 mM, it effectively protects cells from oxidative stress induced by hydrogen peroxide (H₂O₂) . The hydroxy groups in its structure play a crucial role in this activity by donating electrons to neutralize free radicals.

Anti-inflammatory Effects

Research indicates that 2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid can inhibit various inflammatory pathways. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and inhibit enzymes like myeloperoxidase . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus cereus . The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

- Antioxidant Study : In a study involving Chinese hamster lung fibroblasts (V79-4), the compound was tested for its protective effects against oxidative damage. Results demonstrated a significant reduction in cell death and oxidative markers when treated with the compound prior to H₂O₂ exposure .

- Anti-inflammatory Research : A study focused on the compound's ability to modulate inflammatory responses revealed that it significantly reduced the secretion of IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Antimicrobial Testing : A series of derivatives of the compound were synthesized and tested for their antimicrobial efficacy. The results indicated that several derivatives maintained or enhanced the antimicrobial activity compared to the parent compound, suggesting avenues for developing new antimicrobial agents .

The biological activities of 2-(6,7-Dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups allows the molecule to donate electrons and neutralize free radicals.

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes, thereby reducing inflammation.

- Membrane Disruption : Its interaction with bacterial membranes may lead to increased permeability and eventual cell lysis.

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of this compound?

Methodological Answer:

The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD). Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) to collect intensity data.

- Structure Solution : Employ direct methods via programs like SHELXD or charge-flipping algorithms for phase determination .

- Refinement : Refine the model using SHELXL , which allows for anisotropic displacement parameters, hydrogen bonding analysis, and validation of geometric restraints .

- Visualization : Tools like ORTEP (via WinGX) can illustrate anisotropic displacement ellipsoids and molecular packing .

- Validation : Check for consistency using R-factors, residual electron density maps, and tools like PLATON for symmetry validation .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic results for functional group positioning?

Methodological Answer:

Discrepancies may arise from dynamic effects (e.g., tautomerism) or refinement artifacts. Strategies include:

- Cross-Validation : Compare NMR/IR data (e.g., carbonyl stretching frequencies) with crystallographic bond lengths. For example, a C=O bond length of ~1.21 Å in X-ray data should align with IR peaks near 1700 cm⁻¹ .

- Computational Modeling : Use density functional theory (DFT) to optimize the geometry and calculate spectroscopic properties, identifying possible tautomeric forms .

- High-Resolution Data : Collect higher-resolution SC-XRD data (e.g., <1.0 Å) to reduce model bias and improve electron density maps .

- Hydrogen Bond Analysis : Re-examine hydrogen bonding patterns (e.g., O—H⋯O interactions) to detect protonation states or disorder .

Basic: What synthetic routes are effective for preparing this compound with high purity?

Methodological Answer:

A typical route involves:

- Cyclization : Start with a substituted resorcinol derivative. Use acidic catalysts (e.g., BF₃·Et₂O) to form the coumarin core .

- Functionalization : Introduce the acetic acid side chain via nucleophilic substitution or condensation reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (e.g., acetone/water) to achieve >95% purity .

- Characterization : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Advanced: How do electronic effects of substituents influence the compound’s supramolecular assembly?

Methodological Answer:

Substituents like hydroxy and methyl groups dictate packing via non-covalent interactions:

- Hydrogen Bonding : The 6,7-dihydroxy groups form strong O—H⋯O bonds, creating centrosymmetric dimers (R₂²(8) motifs) .

- Steric Effects : The 4-methyl group introduces torsional strain (~78° tilt in the acetic acid moiety), affecting planarity and π-π stacking .

- Computational Tools : Use Hirshfeld Surface Analysis to quantify interaction contributions (e.g., % O⋯H contacts) or Mercury to visualize packing motifs .

- Thermal Analysis : Correlate DSC/TGA data with crystal packing stability. For example, strong hydrogen bonds may elevate melting points (>250°C) .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Methodological Answer:

- Reaction Optimization :

- Byproduct Mitigation :

- Scale-Up Considerations :

Basic: How should researchers validate the purity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

- Spectroscopy :

- ¹H NMR: Check for sharp singlet peaks (e.g., methyl groups at δ ~2.1 ppm) and absence of extraneous signals .

- LC-MS: Confirm molecular ion ([M-H]⁻ at m/z 263.2) and rule out impurities .

- Elemental Analysis : Compare experimental C/H/O percentages with theoretical values (e.g., C: 59.3%, H: 4.6%) .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or oxidoreductases). Focus on hydrogen bonding with the dihydroxy groups .

- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

- MD Simulations : Perform molecular dynamics (e.g., GROMACS ) to assess stability in aqueous environments, noting hydration of the acetic acid moiety .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood during synthesis to avoid inhalation of fine particles .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

- Storage : Keep in a desiccator at 4°C to prevent hygroscopic degradation .

Advanced: How can researchers analyze tautomeric equilibria in solution vs. solid state?

Methodological Answer:

- Solid-State : Use SC-XRD to identify dominant tautomers (e.g., keto vs. enol forms) via bond length analysis (C=O vs. C–OH) .

- Solution Studies :

- UV-Vis : Monitor absorbance shifts (e.g., 300→350 nm) indicative of tautomeric changes .

- NMR Titration : Observe pH-dependent chemical shifts (e.g., deprotonation of hydroxy groups at pH >7) .

- Theoretical Calculations : Compare DFT-optimized tautomer energies (e.g., Gaussian 09) with experimental data .

Advanced: What crystallographic challenges arise from the compound’s polymorphism?

Methodological Answer:

- Screening : Perform polymorph screening using solvents of varying polarity (e.g., ethanol vs. toluene) .

- Thermal Analysis : Use DSC to identify endothermic peaks corresponding to phase transitions .

- Refinement : For twinned crystals, apply SHELXL ’s TWIN/BASF commands to model overlapping lattices .

- Synchrotron Data : Collect high-flux data to resolve weak reflections in low-symmetry space groups (e.g., P2₁/c) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.